Cas no 2393770-14-2 (3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide)
3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide
- EN300-26607180
- 2393770-14-2
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- Inchi: 1S/C13H15N5O3S/c1-3-22(20,21)9-7-13(19)15-12-5-4-10(16-17-12)11-6-8-14-18(11)2/h3-6,8H,1,7,9H2,2H3,(H,15,17,19)
- InChI Key: UUUFBOMQUBZWIF-UHFFFAOYSA-N
- SMILES: S(C=C)(CCC(NC1=CC=C(C2=CC=NN2C)N=N1)=O)(=O)=O
Computed Properties
- Exact Mass: 321.08956053g/mol
- Monoisotopic Mass: 321.08956053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 115Ų
3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26607180-0.05g |
3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide |
2393770-14-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide
Introduction to 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide (CAS No. 2393770-14-2)
The compound 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide, identified by its CAS number 2393770-14-2, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a complex heterocyclic framework, has garnered attention due to its potential pharmacological applications. The structural motif incorporates an ethenesulfonyl group, a 1-methyl-1H-pyrazol-5-yl moiety, and a pyridazin-3-yl substituent, which collectively contribute to its unique chemical and biological properties.
Recent studies have highlighted the importance of sulfonyl-containing compounds in drug design. The ethenesulfonyl group in this molecule is known for its ability to enhance binding affinity and metabolic stability, making it a valuable component in the development of novel therapeutic agents. Furthermore, the presence of the 1-methyl-1H-pyrazole ring system suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes.
The pyridazin-3-yl moiety adds another layer of complexity to the compound's structure. Pyridazine derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of this group into the molecular framework of 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide may enhance its pharmacological efficacy by improving target recognition and interaction.
Current research in medicinal chemistry emphasizes the development of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The structural features of this compound make it a promising candidate for such an approach. By combining the ethenesulfonyl, 1-methyl-1H-pyrazole, and pyridazin-3-yl groups, the molecule may exhibit synergistic effects that could lead to improved therapeutic outcomes.
In vitro studies have begun to explore the pharmacological profile of 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide. Initial findings suggest that it demonstrates notable activity against certain enzymatic targets, which are implicated in various diseases. The compound's ability to modulate these enzymes may open up new avenues for treating conditions such as cancer, inflammation, and metabolic disorders. Additionally, the structural rigidity provided by the heterocyclic rings enhances its binding stability, making it a robust candidate for further development.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. The use of modern catalytic systems has also improved the efficiency of the synthesis process, reducing waste and energy consumption.
One of the key challenges in drug development is achieving selectivity—ensuring that the compound interacts with the intended target while minimizing off-target effects. The unique structural features of 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide contribute to its selectivity by providing specific interactions with biological targets. This specificity is crucial for minimizing side effects and improving patient safety.
Future research will focus on optimizing the pharmacokinetic properties of this compound. Enhancing solubility, bioavailability, and metabolic stability will be critical steps in translating preclinical findings into clinical applications. Computational modeling and molecular dynamics simulations are being used to predict how the molecule behaves within biological systems, providing valuable insights for further optimization.
The potential applications of 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yll)pyridazin]-3-y]propanamide extend beyond traditional therapeutic areas. Its unique chemical structure may also make it useful in diagnostic imaging and as a tool compound for studying biological pathways. By leveraging its multifaceted properties, researchers aim to develop innovative treatments that address unmet medical needs.
In conclusion, 3-(ethenesulfonyl)-N-[6-(1-methyl-lH-pyrazol-S-yll)pyridazin]-3-y]propanamide (CAS No. 2393770-I4-Z) represents a significant advancement in medicinal chemistry. Its complex structural features and promising pharmacological properties make it a valuable candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in shaping the future of medicine.
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